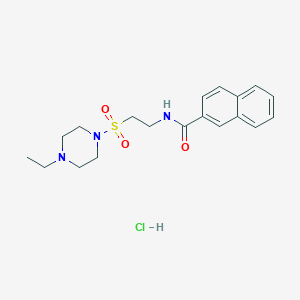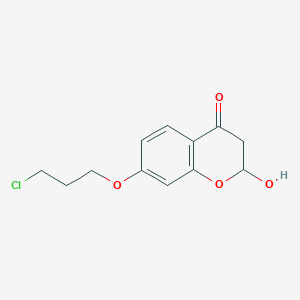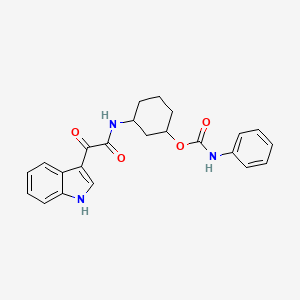![molecular formula C23H25N3O2S B2658564 2-[4-(Propan-2-ylsulfanyl)phenyl]-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one CAS No. 2097904-23-7](/img/structure/B2658564.png)
2-[4-(Propan-2-ylsulfanyl)phenyl]-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The quinoxaline and pyrrolidine rings would add rigidity to the structure, while the ketone group could participate in hydrogen bonding interactions.Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The ketone group could undergo reduction, the quinoxaline ring could participate in electrophilic substitution reactions, and the pyrrolidine ring could undergo ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the functional groups present. It’s likely to be a solid at room temperature with a relatively high melting point due to the presence of multiple rings.Aplicaciones Científicas De Investigación
Anticancer Activity
Quinoxaline-based compounds have shown promise as potential anticancer agents. Researchers have synthesized novel 1,2,4-triazole derivatives containing this scaffold and evaluated their cytotoxic activities against human cancer cell lines. Notably, compounds such as 7d, 7e, 10a, and 10d demonstrated cytotoxic activity against the Hela cell line, with IC50 values lower than 12 μM . Further studies could explore their mechanism of action and potential clinical applications.
Antioxidant Properties
Imidazole-containing compounds, which share structural similarities with 1,2,4-triazoles, have been investigated for their antioxidant activity. While not directly related to our compound, these findings highlight the potential of heterocyclic scaffolds. For instance, 4-((4-(4,5-diphenyl-1H-imidazol-2-yl)phenoxy)methyl)-1-(2,3,4-trisubstituted phenyl)-1H-1,2,3-triazole derivatives exhibited antioxidant effects in various assays .
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-propan-2-ylsulfanylphenyl)-1-(3-quinoxalin-2-yloxypyrrolidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2S/c1-16(2)29-19-9-7-17(8-10-19)13-23(27)26-12-11-18(15-26)28-22-14-24-20-5-3-4-6-21(20)25-22/h3-10,14,16,18H,11-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPJXBVSSQVSEAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)N2CCC(C2)OC3=NC4=CC=CC=C4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Propan-2-ylsulfanyl)phenyl]-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-Chlorophenyl)-2-[[5-(2-phenoxyethylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl]ethanone](/img/structure/B2658481.png)
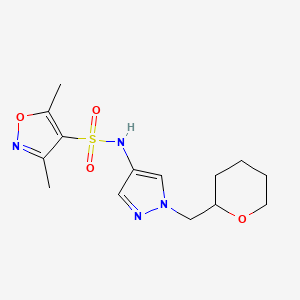
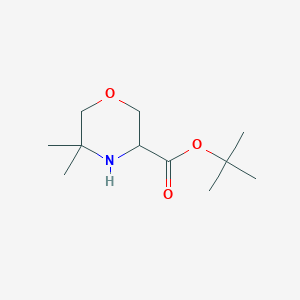


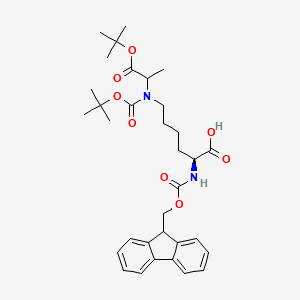
![N-(3-ethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/no-structure.png)

![N-(tetrahydro-2-furanylmethyl)-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide](/img/structure/B2658498.png)
